{2,6-dioxaspiro[4.5]decan-9-yl}methanol, Mixture of diastereomers {2,6-dioxaspiro[4.5]decan-9-yl}methanol, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 1523512-55-1
VCID: VC11576560
InChI: InChI=1S/C9H16O3/c10-6-8-1-3-12-9(5-8)2-4-11-7-9/h8,10H,1-7H2
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

{2,6-dioxaspiro[4.5]decan-9-yl}methanol, Mixture of diastereomers

CAS No.: 1523512-55-1

Cat. No.: VC11576560

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

{2,6-dioxaspiro[4.5]decan-9-yl}methanol, Mixture of diastereomers - 1523512-55-1

Specification

CAS No. 1523512-55-1
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name 2,6-dioxaspiro[4.5]decan-9-ylmethanol
Standard InChI InChI=1S/C9H16O3/c10-6-8-1-3-12-9(5-8)2-4-11-7-9/h8,10H,1-7H2
Standard InChI Key OLAUPZPZNUCICL-UHFFFAOYSA-N
Canonical SMILES C1COC2(CCOC2)CC1CO

Introduction

Structural Characteristics and Molecular Identity

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H16O3\text{C}_9\text{H}_{16}\text{O}_3
Molecular Weight172.22 g/mol
IUPAC Name2,6-dioxaspiro[4.5]decan-9-ylmethanol
CAS Number1523512-55-1
Standard InChIInChI=1S/C9H16O3/c10-6-8-1-3-12-9(5-8)2-4-11-7-9/h8,10H,1-7H2

Synthesis and Diastereomeric Formation

The synthesis of {2,6-dioxaspiro[4.5]decan-9-yl}methanol involves acid-catalyzed cyclization of a precursor combining glycerol derivatives and ketones. A representative method involves the condensation of a β-ketoester intermediate with aldehydes under reflux conditions . For instance, the use of (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol as a chiral precursor leads to a 1:1 mixture of (4S,2'R)- and (4R,2'R)-diastereomers, as confirmed by 1H^1\text{H} NMR analysis . The reaction’s stereochemical outcome is influenced by the configuration of the starting material and the steric environment during cyclization.

Key Synthetic Challenges:

  • Non-Selective Cyclization: The spiro center’s formation lacks stereochemical control, resulting in diastereomeric mixtures.

  • Purification Difficulties: Diastereomers exhibit similar physicochemical properties, necessitating advanced chromatographic techniques for separation .

Stereochemical Analysis and Resolution

The diastereomers of {2,6-dioxaspiro[4.5]decan-9-yl}methanol differ in spatial arrangement, impacting their chemical reactivity and biological activity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct splitting patterns for diastereotopic protons. For example, the α-methylene protons of the ester group in related spiro compounds show chemical shift differences of 0.1 ppm, while the 4-H protons differ by 0.03 ppm . Chiral resolution using reagents like tartaric acid derivatives or enzymatic methods remains critical for obtaining enantiopure forms .

Physicochemical and Spectroscopic Properties

The compound is typically isolated as a colorless to pale yellow liquid. Its infrared (IR) spectrum shows characteristic O–H (3300–3500 cm1^{-1}) and C–O–C (1100–1250 cm1^{-1}) stretches. Mass spectrometry (MS) data confirm the molecular ion peak at m/z 172.22, with fragmentation patterns consistent with spirocyclic ether cleavage.

TechniqueKey Observations
1H^1\text{H} NMRδ 1.37 (s, 3H, CH3), 3.77 (m, 1H, CH), 4.22 (m, 2H, OCH2)
13C^{13}\text{C} NMRδ 72.5 (spiro C), 65.8 (OCH2), 22.1 (CH3)
IR3350 cm1^{-1} (O–H), 1120 cm1^{-1} (C–O–C)

Reactivity and Functionalization

The methanol group undergoes typical alcohol reactions:

  • Oxidation: Using CrO3 or KMnO4 yields the corresponding ketone or carboxylic acid.

  • Esterification: Reacts with acyl chlorides to form esters, enhancing lipophilicity .

  • Etherification: Alkylation with alkyl halides produces ether derivatives.

Diastereomers may exhibit divergent reactivity. For instance, one diastereomer could show higher oxidation rates due to favorable stereoelectronic effects .

Industrial and Research Applications

  • Catalysis: Spirocyclic ethers serve as ligands in asymmetric catalysis.

  • Material Science: Their rigid structure aids in designing polymers with high thermal stability.

  • Pharmaceuticals: Diastereomerically pure forms are explored as drug candidates for neurological disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator